EHNA hydrochloride

Description

EHNA hydrochloride is recognized as a potent and selective inhibitor of both adenosine (B11128) deaminase (ADA) and the cGMP-stimulated phosphodiesterase 2 (PDE2). tocris.commedchemexpress.commedchemexpress.com Its inhibitory activity against ADA prevents the breakdown of adenosine, leading to an increase in its local concentrations. patsnap.com Adenosine is a critical signaling nucleoside involved in a myriad of physiological processes. Simultaneously, by inhibiting PDE2, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two vital second messengers in cellular signal transduction. wikipedia.org

This dual mechanism of action makes this compound a unique pharmacological agent. Its ability to concurrently modulate both adenosine levels and cyclic nucleotide signaling provides a powerful approach to investigate the intricate interplay between these two major signaling pathways. The compound exhibits selectivity for PDE2 over other phosphodiesterase isoforms such as PDE1, PDE3, and PDE4, where it is significantly less potent. glpbio.comcaymanchem.com

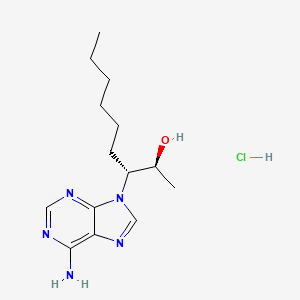

The chemical structure of this compound is erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride. tocris.com It is a reversible inhibitor of adenosine deaminase. glpbio.comstemcell.com Research has demonstrated its utility in various experimental contexts, including the maintenance of pluripotency in human embryonic stem cells by preventing their spontaneous differentiation. stemcell.combio-gems.comhellobio.com

The inhibitory potency of this compound varies depending on the target enzyme and the biological source. For instance, its IC50 value for adenosine deaminase in human red blood cells is approximately 1.2 µM. glpbio.comstemcell.com For PDE2, the IC50 values are reported to be in the range of 0.8 to 4 µM, with variations observed between species and tissues. tocris.comrndsystems.com

| Enzyme | Source | IC50 Value | Reference |

|---|---|---|---|

| Adenosine Deaminase (ADA) | Human Red Blood Cells | 1.2 µM | glpbio.comcaymanchem.comstemcell.com |

| Phosphodiesterase 2 (PDE2) | General | 4 µM | medchemexpress.commedchemexpress.commedchemexpress.cn |

| cGMP-stimulated PDE2 (cGs-PDE) | Human | 0.8 µM | medchemexpress.commedchemexpress.commedchemexpress.cn |

| cGMP-stimulated PDE2 (cGs-PDE) | Porcine Myocardium | 2 µM | medchemexpress.commedchemexpress.commedchemexpress.cn |

| cGMP-specific PDE2 | Rat Hepatocyte | 3.5 µM | caymanchem.comstemcell.com |

| cGMP-specific PDE2 | Human Platelet | 5.5 µM | caymanchem.comstemcell.com |

The development and study of enzyme inhibitors have been pivotal in advancing our understanding of biochemical pathways and in designing therapeutic agents. The research into adenosine deaminase and phosphodiesterase inhibitors has its own distinct and significant history.

Adenosine Deaminase Inhibition: The field of adenosine deaminase inhibition gained substantial momentum with the discovery of ADA deficiency as a cause of severe combined immunodeficiency (SCID) in 1972 by Eloise Giblett. nih.govwikipedia.org This discovery highlighted the critical role of ADA in the proper functioning of the immune system. nih.gov ADA is a key enzyme in purine (B94841) metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine (B1671953) and deoxyinosine, respectively. medchemexpress.compatsnap.com The understanding of ADA's role in immune function spurred the development of ADA inhibitors for therapeutic purposes, particularly in the treatment of certain types of leukemia. patsnap.comnih.gov

Phosphodiesterase Inhibition: The history of phosphodiesterase (PDE) inhibition dates back to the early pharmacological investigations of xanthines found in coffee, tea, and cacao. nih.gov It was later discovered that these compounds act as PDE inhibitors. Theophylline, a xanthine, was used clinically for its diuretic, inotropic, and bronchodilating effects long before its mechanism of action as a PDE inhibitor was fully elucidated. nih.gov

The various isoforms of phosphodiesterases were first isolated from rat brains in the early 1970s. wikipedia.org The realization that different tissues contained distinct PDE subtypes led to the prediction in 1977 that selective PDE inhibitors could be valuable therapeutic agents. wikipedia.org This prediction has since been validated with the successful development of drugs targeting specific PDE isoforms, such as the PDE5 inhibitors for erectile dysfunction and pulmonary hypertension. nih.govwikipedia.org The research into selective inhibitors like EHNA for PDE2 is a continuation of this targeted approach to modulate cyclic nucleotide signaling for specific biological outcomes.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3R)-3-(6-aminopurin-9-yl)nonan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H/t10-,11+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDXNJRUNJMYOZ-VZXYPILPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H]([C@H](C)O)N1C=NC2=C(N=CN=C21)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81408-45-9, 58337-38-5 | |

| Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine monohydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081408459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EHNA HCl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LD6S82A2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Ehna Hydrochloride As an Enzyme Inhibitor

Adenosine (B11128) Deaminase (ADA) Inhibition

Adenosine deaminase (ADA) is an enzyme crucial for purine (B94841) metabolism, catalyzing the irreversible deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively. adooq.commedchemexpress.com EHNA hydrochloride is a potent inhibitor of this enzyme. adooq.comtocris.comrndsystems.comhellobio.com

Kinetics of ADA Inhibition by this compound (e.g., Kᵢ, IC₅₀ values)

Studies have characterized the inhibitory kinetics of this compound against ADA, reporting various Kᵢ and IC₅₀ values depending on the experimental conditions and the source of the enzyme. This compound is described as a potent inhibitor of ADA1 activity. scielo.brnih.gov

Reported IC₅₀ values for this compound against ADA include:

Advanced Methodologies and Analytical Approaches in Ehna Hydrochloride Research

Enzyme Activity and Inhibition Assays

Enzyme assays are fundamental to characterizing the effects of EHNA hydrochloride on its target enzymes, particularly ADA and PDE2. These assays measure the rate of enzymatic conversion of a substrate and how this rate is altered in the presence of an inhibitor.

Development and Validation of Label-Free Fluorescent Assays

Label-free fluorescent assays offer a sensitive and cost-effective approach for detecting enzyme activity and inhibition without the need for labeled substrates or probes. One such method developed for adenosine (B11128) deaminase (ADA) activity and inhibition utilizes a label-free fluorescence strategy based on an ATP aptamer and Thioflavin T (ThT). mdpi.comrsc.orgnih.govresearcher.life In this assay, the ATP aptamer binds to ATP, resulting in a low fluorescence signal. mdpi.com In the presence of ADA, ATP is hydrolyzed, preventing aptamer binding and allowing the ATP aptamer to form a G-quadruplex/ThT complex, which exhibits an obvious fluorescence signal. mdpi.com This method has demonstrated high sensitivity for ADA, with a detection limit of 1 U/L, and a good linear relationship within the range of 1–100 U/L. mdpi.comnih.gov It has been successfully applied to assay the inhibition of ADA by EHNA, showing a decrease in relative ADA activity with increasing EHNA concentration. mdpi.com Another label-free strategy for ADA sensing is based on picagreen fluorescence turn-on, which is also described as cost-effective, simple, and homogeneous. rsc.org This method utilizes an adenosine aptamer that forms a stem-loop structure upon binding with adenosine. rsc.org The increased fluorescence intensity of picagreen is dependent on the concentration of ADA, and this strategy has been used to detect the inhibition of ADA activity by EHNA. rsc.org Furthermore, a colorimetric aptasensor using label-free gold nanoparticles (AuNPs) has been proposed for assaying ADA activity and inhibition. researchgate.net This method relies on the aggregation of AuNPs in the absence of ADA and adenosine, leading to a blue color, while the presence of ADA and adenosine prevents aggregation. researchgate.net

Optimization of In Vitro Experimental Conditions and Parameters for Enzyme Studies

Optimizing in vitro experimental conditions is crucial for obtaining accurate and reliable enzyme activity and inhibition data. Factors such as incubation time, protein concentration, pH, temperature, and substrate concentration need to be carefully controlled and optimized for each specific enzyme and assay method. For ADA activity assays, studies have characterized optimal conditions, including linearity with respect to incubation time and protein content, and the effect of pH and temperature. scielo.br For instance, ADA enzymatic activity in human lymphocyte-rich PBMCs was found to be linear from 15 to 120 minutes of incubation and from 2.5 to 12.5 µg of protein. scielo.br The relative enzymatic activity remained higher in the pH range of 6.0 to 7.4. scielo.br When assaying ADA inhibition by EHNA using a label-free fluorescent method, specific incubation times for ADA with EHNA and subsequent addition of substrate (ATP) and detection reagents were optimized. mdpi.com Similarly, in a lanthanide-based luminescence assay for ADA, the inhibition efficiency of EHNA was measured after incubating various concentrations of EHNA with ADA. mdpi.com Determining the optimal concentration of EHNA to selectively inhibit ADA1 in assays designed to measure ADA2 activity is also a critical optimization step, ensuring that ADA1 activity is effectively blocked without affecting ADA2. nih.gov Studies have shown that specific concentrations of EHNA can reduce ADA activity in samples spiked with ADA1 to levels comparable to endogenous ADA2 activity. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to the chemical structure of this compound affect its biological activity, particularly its potency and selectivity towards ADA and PDE2. These studies involve synthesizing a series of analogues with systematic structural variations and evaluating their inhibitory activity.

Identification of Key Pharmacophores for ADA and PDE2 Inhibition

SAR studies of EHNA and its analogues have aimed to identify the key structural features, or pharmacophores, responsible for their inhibitory activity against ADA and PDE2. For ADA inhibition, preliminary SAR analysis has suggested that the differentiation-blocking properties of EHNA in human embryonic stem cells reside in a pharmacophore comprising a close adenine (B156593) mimetic with an extended hydrophobic substituent in the 8- or 9-position. ebi.ac.uknih.govdntb.gov.uaresearchgate.net The adenine core structure of EHNA is similar to the natural substrate adenosine, allowing it to bind to the enzyme's active site. wikipedia.orgmdpi.com The extended hydrophobic nonyl chain at the 9-position is crucial for potent ADA1 inhibition, providing evidence for a hydrophobic binding site on ADA1 that is likely absent in ADA2, explaining the differential inhibition of the two isoenzymes by EHNA. nih.gov

For PDE2 inhibition, the core structure of EHNA also resembles cAMP, a substrate for PDE2, but the bulky hydrophobic carbon side chain replaces the phospho-ribose moiety found in cAMP. wikipedia.orgmdpi.com While detailed co-crystal structures of inhibitors bound to PDE2 are limited, computational docking models of EHNA in the PDE2 catalytic site have provided insights into potential interactions. wikipedia.org Mutations at specific amino acid residues in the active site, such as Asp811 and Ile826, have been shown to significantly affect inhibition by EHNA in docking models, suggesting their importance in the binding interaction. wikipedia.org

Exploration of Alkyl Chain Modifications and Stereochemistry on Biological Activity

Modifications to the alkyl chain and the stereochemistry of this compound analogues have been explored to investigate their impact on biological activity. The nonyl chain at the 9-position of the adenine core is a key feature of EHNA's structure. Studies involving modifications of this flexible nonyl chain have been conducted to assess their effect on ADA inhibitory activity. researchgate.net Constrained carbon analogues of (+)-EHNA have shown potent ADA inhibition with low nanomolar Ki values. researchgate.net

Stereochemistry plays a significant role in the biological activity of many compounds, including enzyme inhibitors. EHNA itself has chiral centers. tocris.com Studies have investigated the effect of chirality in erythro-9-(2-hydroxy-3-nonyl)adenine on adenosine deaminase inhibition. tocris.com While specific detailed data on the stereoisomers of EHNA and their differential activity from the provided search results are limited, the general importance of stereochemistry in drug action and target binding is highlighted. mdpi.comslideshare.netmgscience.ac.inresearchgate.netnih.gov Stereoisomers can exhibit different biological effects, including variations in enzyme inhibition potency and selectivity. slideshare.netnih.gov The presence of chiral carbons in a molecule like EHNA suggests that its different stereoisomers may interact differently with the chiral binding sites of enzymes like ADA and PDE2, potentially leading to differences in inhibitory activity.

Integration of Computational Approaches in SAR Analysis

Computational approaches play a role in the structure-activity relationship (SAR) analysis of compounds, including those related to adenosine deaminase inhibitors like EHNA. These methods can help predict how structural modifications affect binding affinity and biological activity. One study mentions a strategy for incorporating water molecules present in a ligand binding site into a three-dimensional quantitative structure-activity relationship (QSAR) analysis, using glucose analogue inhibitors of glycogen (B147801) phosphorylase as a model system, and also refers to the synthesis of analogues of the adenosine deaminase inhibitor erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) for SAR studies acs.org. More recently, a merged pharmacophore model based on EHNA, described as the most potent non-nucleoside inhibitor of adenosine deaminase, has been generated and applied for filtering compounds in the search for novel ADA inhibitors researchgate.net. Docking studies were also employed to propose binding modes of extracted compounds within the catalytic site of adenosine deaminase researchgate.net. These computational analyses aid in the rational design and selection of compounds with desired properties for further biological evaluation acs.orgresearchgate.net.

Preclinical Research Models and In Vitro Systems

Preclinical research on this compound heavily relies on in vitro systems and animal models to investigate its cellular and physiological effects.

Utilization of Isolated Cell Lines and Primary Cell Cultures

Isolated cell lines and primary cell cultures are fundamental tools for studying the direct effects of this compound at the cellular level. This compound has been used in various cell-based studies:

It has been shown to inhibit spontaneous differentiation and maintain the expression of pluripotency markers in human embryonic stem cells under feeder-free conditions stemcell.comglpbio.comcaymanchem.comtocris.comsigmaaldrich.com. This effect on human embryonic stem cells is reported to occur at a concentration of 10 µM and appears to be independent of its known ADA and PDE inhibitory activities sigmaaldrich.com.

In primary cultured cortical cells, EHNA significantly and concentration-dependently reduced the editing efficacy at specific sites of 5-HT2CR mRNA nih.gov.

Studies using cultured human malignant pleural mesothelioma (MPM) cell lines demonstrated that EHNA induced apoptosis in a concentration (0.01-1 mM) and treatment time (24-48 h) dependent manner nih.gov. EHNA also increased intracellular adenosine concentrations in these cells in a treatment time (3-9 h) dependent manner nih.gov.

EHNA has been used to examine its effects on cell motility and actin assembly in African green monkey kidney cells, 3T3 cells, and isolated fish epidermal cells in primary culture pnas.org. Treatment with 1 mM EHNA induced a dramatic alteration of F-actin organization pnas.org.

HeLa cells (epithelial cells) have been used to investigate the effect of adenosine and EHNA on Chlamydia trachomatis infection plos.org. Co-incubation of EHNA and adenosine resulted in a significant reduction in the yield of reinfectious chlamydiae plos.org.

Proliferation assays on tumor cell lines, such as the LNCaP cell line, have been conducted to evaluate the effect of EHNA universiteitleiden.nl.

Cell lines have also been utilized in metabolomics analysis involving this compound mdpi.com.

Microexplant cultures have been treated with this compound to examine the movement of autophagosomes in axons sigmaaldrich.com.

These studies highlight the versatility of cell culture models in dissecting the diverse cellular processes influenced by this compound.

Here is a table summarizing some findings from cell-based studies with this compound:

| Cell Type / Model | EHNA Concentration | Observed Effect | Citation |

| Human embryonic stem cells | 10 µM | Blocks differentiation, maintains pluripotency | sigmaaldrich.com |

| Primary cultured cortical cells | Not specified | Reduced 5-HT2CR mRNA editing efficacy at sites C and D | nih.gov |

| Human MPM cell lines | 0.01-1 mM | Induced apoptosis, increased intracellular adenosine | nih.gov |

| African green monkey kidney cells | 1 mM | Alteration of F-actin organization, inhibited cell motility | pnas.org |

| Isolated fish epidermal cells (primary) | 1 mM | Alteration of F-actin organization, inhibited cell motility | pnas.org |

| HeLa cells | 25 µM (with Ado) | Reduced yield of reinfectious C. trachomatis | plos.org |

Application of Organotypic Slice Cultures (e.g., hippocampal slices)

Organotypic slice cultures, such as hippocampal slices, are valuable models for studying the effects of compounds in a more complex tissue environment that retains some of the in vivo architecture and cell-cell interactions nih.govcore.ac.uk. While general protocols and applications of organotypic hippocampal slice cultures for studying neuroprotection and disease mechanisms are well-documented nih.govcore.ac.uknih.govatsbio.com, specific research directly detailing the application of this compound in organotypic hippocampal slice cultures is less prevalent in the provided search results. However, research involving adenosine kinase inhibitors and adenosine deaminase inhibitors, which includes EHNA, has been conducted using rat brain slices and rat neuronal cultures avma.orgumanitoba.ca. This suggests that slice culture models are relevant systems for investigating the neurobiological effects of compounds affecting adenosine metabolism, including this compound.

Deployment of Diverse Animal Models for Disease Mechanism Elucidation (e.g., infection models, skin carcinogenesis models)

Animal models are crucial for understanding the effects of this compound in the context of complex physiological systems and disease pathogenesis. Diverse animal models have been utilized:

Skin Carcinogenesis Models: this compound has been tested in a mouse model of UVB-induced skin carcinogenesis nih.govnih.gov. Topical application of this compound attenuated tumor formation in UVB-pretreated mice nih.gov. It also stimulated epidermal apoptosis following acute UVB exposure nih.gov. These effects may be mediated, in part, by increased cGMP signaling due to PDE2 inhibition nih.gov. Studies were conducted using both p53 wild-type and p53 knockout hairless mice to mimic physiologically relevant skin cancer models nih.gov.

Infection Models: In a mouse model of Streptococcus pneumoniae lung infection, treatment with this compound, an adenosine deaminase inhibitor, promoted resistance to infection nih.gov. This protective effect is at least partly mediated via the interaction between adenosine and its receptors nih.gov.

Cancer Models: The in vivo effect of EHNA has been assessed in mice inoculated with malignant pleural mesothelioma (MPM) cells, where it clearly suppressed tumor growth nih.gov.

Neuroscience/Behavioral Models: Inhibition of adenosine deaminase by EHNA has been shown to mimic the effect of inescapable shock on escape learning in rats bio-gems.com.

These animal studies provide insights into the potential therapeutic relevance of this compound in various disease contexts by allowing researchers to study its effects on disease progression and underlying mechanisms.

Here is a table summarizing some findings from animal model studies with this compound:

| Animal Model | Disease/Condition | EHNA Application Method | Observed Effect | Citation |

| Mouse (UVB-induced) | Skin carcinogenesis | Topical | Attenuated tumor formation, stimulated epidermal apoptosis | nih.gov |

| Mouse (S. pneumoniae infection) | Lung infection | i.p. injections | Promoted resistance to infection | nih.gov |

| Mouse (MPM cell inoculation) | Malignant pleural mesothelioma | Not specified | Suppressed tumor growth | nih.gov |

| Rat | Escape learning | Not specified | Mimics effect of inescapable shock | bio-gems.com |

Q & A

Q. Q1. What are the primary molecular targets of EHNA hydrochloride, and how do they influence experimental design?

this compound is a dual inhibitor targeting cyclic nucleotide phosphodiesterase 2 (PDE2) (IC₅₀ = 4 μM) and adenosine deaminase (ADA) . PDE2 hydrolyzes cAMP and cGMP, while ADA regulates adenosine levels, impacting purine metabolism and signaling. Methodologically, researchers should:

- Use EHNA at 1–50 μM concentrations to inhibit PDE2 in cell-based assays (e.g., UVB-induced apoptosis studies) .

- Validate specificity via co-treatment with selective PDE or ADA inhibitors (e.g., dipyridamole for PDE5) to isolate EHNA’s effects .

- Monitor cAMP/cGMP levels via ELISA or FRET-based assays to confirm target engagement .

Q. Q2. How does this compound maintain pluripotency in stem cell cultures?

EHNA suppresses spontaneous differentiation in human embryonic stem cells (hESCs) by inhibiting ADA, thereby stabilizing intracellular adenosine. Key protocols include:

- Applying 10–20 μM EHNA in feeder-free cultures with basal media (e.g., mTeSR1) for ≥7 days .

- Combining EHNA with small molecules (e.g., RG108 for DNA methyltransferase inhibition) to synergistically enhance pluripotency markers (OCT4, NANOG) .

- Regularly assessing differentiation via flow cytometry (SSEA-4/TRA-1-60) and teratoma formation assays .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in EHNA’s pro-apoptotic vs. anti-apoptotic effects across studies?

Discrepancies arise from cell type-specific responses and experimental variables:

- Pro-apoptotic role : In UVB-treated keratinocytes, EHNA (10–50 μM) increases apoptosis by 30–50% via PDE2 inhibition, elevating cGMP and activating caspase-3 .

- Anti-apoptotic role : In neuronally differentiated cells, EHNA (20 μM) reduces apoptosis by blocking ADA, preserving adenosine for neuroprotective signaling .

Methodological recommendations : - Conduct dose-response curves (1–100 μM) across cell lines.

- Use phospho-specific antibodies (e.g., p53, BAX) to map apoptotic pathways .

- Compare outcomes under varying stressors (e.g., UVB vs. serum deprivation) .

Q. Q4. What experimental strategies optimize EHNA’s use in studying PDE2-mediated cell cycle regulation?

EHNA induces G2/M arrest in melanoma cells by downregulating cyclin A and CDK1. Key approaches include:

- Synchronization : Pre-treat cells with thymidine/nocodazole before EHNA exposure (10 μM, 24 hr) .

- Flow cytometry : Use PI/RNase staining to quantify cell cycle phases; validate with Western blotting (cyclin B1, CDC25C) .

- Co-treatment with cGMP analogs : Apply 8-Br-cGMP (100 μM) to enhance EHNA’s PDE2 inhibition, amplifying G2/M arrest .

Q. Q5. How should researchers address EHNA’s solubility and stability challenges in in vivo models?

EHNA has moderate aqueous solubility (≤10 mM in PBS) and degrades under prolonged light exposure. Best practices:

- Formulation : Prepare fresh solutions in PBS (pH 7.4) with 0.1% DMSO for intraperitoneal injection .

- Pharmacokinetics : Monitor plasma half-life (t₁/₂ ~2–4 hr) via LC-MS in rodent models; adjust dosing intervals accordingly .

- Control experiments : Compare with PDE2-selective inhibitors (e.g., Bay 60-7550) to isolate ADA-independent effects .

Data Analysis and Interpretation

Q. Q6. What statistical approaches are critical for analyzing EHNA’s dose-dependent effects on apoptosis?

- Use two-way ANOVA to compare apoptosis rates across doses (e.g., 10, 25, 50 μM) and treatment durations (24, 48 hr) .

- Apply post hoc tests (Tukey’s HSD) to identify significant differences (p<0.05) between EHNA and controls (e.g., acetone or zaprinast) .

- Normalize data to UVB-only groups in photodamage studies to account for baseline apoptosis .

Q. Q7. How can researchers validate EHNA’s dual inhibition of PDE2 and ADA in a single assay system?

- Parallel enzymatic assays :

- Gene silencing : Knock down PDE2A or ADA via siRNA to isolate EHNA’s off-target effects .

Emerging Applications

Q. Q8. Can this compound be repurposed for studying DNA damage repair mechanisms?

Emerging evidence suggests EHNA modulates abasic site repair by stabilizing adenosine pools. Protocols include:

- Induce DNA damage with H₂O₂ (50 μM, 1 hr) and treat with EHNA (20 μM) to assess repair kinetics (Comet assay) .

- Combine with Fenton reaction agents (Fe²⁺/ascorbate) to study EHNA’s impact on 8-oxo-dG and cyclopurine adduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.